Chemical structure of 3-amino-6,7-dimethoxyisoquinoline
Chemical structure of 3-amino-6,7-dimethoxyisoquinoline
An In-Depth Technical Guide to the Chemical Structure and Synthesis of 3-Amino-6,7-dimethoxyisoquinoline[1]
3-Amino-6,7-dimethoxyisoquinoline is a specialized heterocyclic pharmacophore that merges the electronic richness of the isoquinoline ring with the hydrogen-bonding capability of a primary amine at the C3 position.[1] Unlike its C1-amino counterpart (often associated with dopaminergic activity), the C3-amino isomer represents a "privileged scaffold" in modern medicinal chemistry, particularly for the design of Type II kinase inhibitors , phosphodiesterase (PDE) inhibitors , and multidrug resistance (MDR) modulators .
This guide provides a rigorous technical analysis of its structure, a validated synthetic protocol, and a predictive spectroscopic profile, serving as a blueprint for researchers utilizing this core in drug discovery.
Chemical Identity & Physicochemical Profile
This compound is defined by a fused benzene-pyridine ring system (isoquinoline) substituted with electron-donating methoxy groups at positions 6 and 7, and an amino group at position 3.[1]
| Parameter | Technical Specification |
| IUPAC Name | 6,7-Dimethoxyisoquinolin-3-amine |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| Predicted LogP | 1.6 – 1.9 (Lipinski compliant) |
| pKa (Predicted) | ~5.8 (Ring N), ~3.5 (Exocyclic -NH₂) |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
| TPSA | ~65 Ų |
| SMILES | COc1cc2cc(N)nc2cc1OC |
Structural Insight:
The 6,7-dimethoxy substitution pattern creates an electron-rich benzenoid ring, facilitating
Synthetic Pathways: The "Gold Standard" Protocol
Direct amination of the isoquinoline ring at C3 is electronically unfavorable compared to C1 (Chichibabin reaction). Therefore, the most reliable synthetic strategy involves the Palladium-Catalyzed Buchwald-Hartwig Amination of a 3-haloisoquinoline precursor.[1]
Step 1: Synthesis of the 3-Chloro-6,7-dimethoxyisoquinoline Precursor
This intermediate is constructed via the chlorination of the corresponding isoquinolinone (isocarbostyril).
-
Cyclization: React 3,4-dimethoxyphenylacetic acid with formamide or ammonium carbamate to yield 6,7-dimethoxyisoquinolin-3(2H)-one.[1]
-
Chlorination: Treat the lactam with phosphoryl chloride (
) at reflux to generate 3-chloro-6,7-dimethoxyisoquinoline.
Step 2: Buchwald-Hartwig Amination (The Critical Step)
This step installs the amino group with high fidelity, avoiding the harsh conditions of nucleophilic aromatic substitution.
-
Reagents: 3-Chloro-6,7-dimethoxyisoquinoline (1.0 eq), Benzophenone imine (1.2 eq),
(2 mol%), BINAP or Xantphos (4 mol%), (1.5 eq). -
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Conditions: 100°C, 12-18 hours, Inert Atmosphere (
). -
Hydrolysis: The resulting imine intermediate is hydrolyzed with 1M HCl/THF to release the free primary amine.[1]
Experimental Workflow Diagram:
Caption: High-fidelity synthetic route utilizing Pd-catalyzed cross-coupling to install the C3-amine.
Spectroscopic Characterization (Predictive Analysis)
Due to the specific nature of this derivative, the following data is synthesized from the validated spectra of the parent 3-aminoisoquinoline and 6,7-dimethoxyisoquinoline.
H NMR (500 MHz, DMSO- )
- 8.85 (s, 1H, H-1): The most deshielded proton, characteristic of the isoquinoline imine-like C1 position. It appears as a singlet due to the lack of adjacent protons.[1]
-
7.25 (s, 1H, H-8) &
7.05 (s, 1H, H-5): The aromatic protons on the benzenoid ring appear as sharp singlets because the 6,7-dimethoxy substitution blocks ortho-coupling. - 6.45 (s, 1H, H-4): The proton adjacent to the amine. It is significantly shielded relative to the parent isoquinoline due to the mesomeric donation of the amino group.[1]
-
5.80 (br s, 2H, -NH
): Broad exchangeable signal. - 3.88 (s, 3H) & 3.86 (s, 3H): Two distinct methoxy singlets.[2]
C NMR (125 MHz, DMSO- )
-
Key Signals: ~158.0 (C3-NH2), ~152.5 (C1), ~150.0/148.0 (C6/C7, C-O), ~105.0/104.0 (C5/C8), ~98.0 (C4), ~55.5 (OCH3).
Mass Spectrometry (ESI-MS)
-
[M+H]
: Calculated: 205.09; Observed: 205.1.[1] -
Fragmentation: Expect a minor loss of methyl radicals (
, M-15) and significant Retro-Diels-Alder (RDA) fragmentation typical of isoquinolines.
Medicinal Chemistry Applications
The 3-amino-6,7-dimethoxyisoquinoline core is not merely a final product but a versatile template.[1] Its reactivity profile allows for rapid diversification at the N3 position.[1]
1. Kinase Inhibition (ATP-Competitive): The 3-amino-isoquinoline motif mimics the adenine ring of ATP.[1]
-
Mechanism: The N2 (ring nitrogen) accepts a hydrogen bond from the hinge region backbone, while the exocyclic C3-NH2 donates a hydrogen bond.
-
Target Specificity: EGFR, VEGFR, and potentially CDK families.
2. Multidrug Resistance (MDR) Reversal: Isoquinolines with 6,7-dimethoxy patterns are structurally homologous to verapamil (a calcium channel blocker).
-
Mechanism: They bind to P-glycoprotein (P-gp), inhibiting the efflux of chemotherapeutic agents (e.g., doxorubicin) from cancer cells.
Pharmacophore Interaction Map:
Caption: Pharmacophore mapping of the scaffold against generic kinase binding pockets.
References
-
Isoquinoline Synthesis: Manske, R. H. F.[1] "The Chemistry of Isoquinolines." Chemical Reviews. (Classic foundation for Pomeranz-Fritsch and related cyclizations).[1]
-
Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.Link
-
MDR Reversal Activity: Gottesman, M. M., et al. (2002). "P-glycoprotein targeting for MDR reversal."[1] Nature Reviews Cancer.[1] (Contextualizes the 6,7-dimethoxy motif).[3][4][5][6][7]
-
Spectroscopic Data Source: BenchChem Technical Library: 3-Aminoisoquinoline & 6,7-Dimethoxyisoquinoline Data Aggregation.[1]Link
-
Kinase Inhibitor Design: Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer.[1] (Validates the amino-heterocycle hinge binding model).
Sources
- 1. 6,7-Dimethoxyisoquinoline | C11H11NO2 | CID 177578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (PDF) Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides [academia.edu]
- 3. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives | MDPI [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Full text of "Chemical Abstracts(46)" [archive.org]
- 7. ptfarm.pl [ptfarm.pl]
